molecular formula C15H21N3O2S2 B6624629 N,N-diethyl-3-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzenesulfonamide

N,N-diethyl-3-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzenesulfonamide

Cat. No.: B6624629
M. Wt: 339.5 g/mol
InChI Key: MPIYNBYJUGLXIU-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzenesulfonamide is a chemical compound characterized by its complex molecular structure, which includes a thiazole ring and a sulfonamide group

Properties

IUPAC Name

N,N-diethyl-3-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-4-18(5-2)22(19,20)14-8-6-7-13(9-14)16-11-15-17-10-12(3)21-15/h6-10,16H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIYNBYJUGLXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NCC2=NC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the reaction of 5-methyl-1,3-thiazole-2-carboxaldehyde with an appropriate amine under acidic conditions to form the corresponding imine, followed by reduction and subsequent sulfonation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Production of amines or amides.

  • Substitution: Generation of derivatives with different functional groups attached to the thiazole or benzene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological activity of N,N-diethyl-3-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzenesulfonamide has been explored for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.

Medicine: Research has shown that this compound exhibits promising properties for the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products due to its versatile chemical properties.

Mechanism of Action

The mechanism by which N,N-diethyl-3-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory responses or microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

  • N,N-Diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline: This compound is structurally similar but contains a nitro group instead of a methyl group on the thiazole ring.

  • N,N-Diethyl-3-methyl-4-[(5-methyl-1,3-thiazol-2-yl)diazenyl]aniline: Another closely related compound with a different substitution pattern on the thiazole ring.

Uniqueness: N,N-Diethyl-3-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzenesulfonamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

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